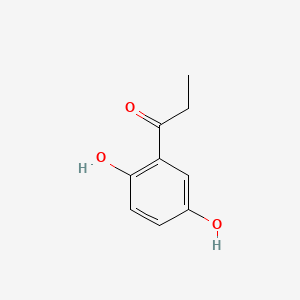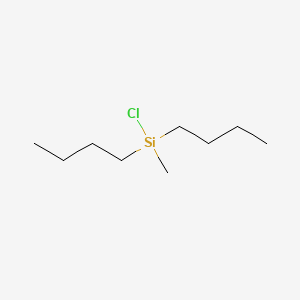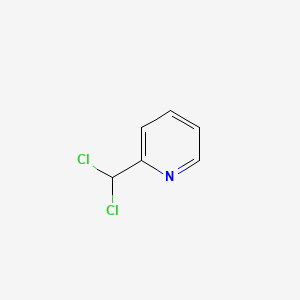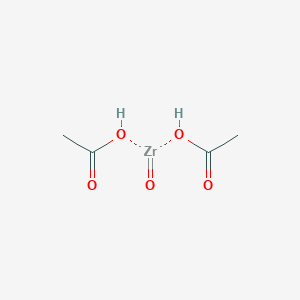
4,5-Diamino-5-oxopentanoic acid
Vue d'ensemble
Description
4,5-Diamino-5-oxopentanoic acid, also known as Isoglutamine, is a chemical compound with the molecular formula C5H10N2O3 . It has a molecular weight of 146.145 .
Synthesis Analysis
The synthesis of 4,5-Diamino-5-oxopentanoic acid involves several steps. One method involves the reaction of levulinic acid by esterification and bromination to give methyl 5-or 3-bromolevulinates, which is then subjected to reaction with potassium phthalimide without separation in the presence of DMF followed by acidolysis . Another method involves the use of N-ethyl-N,N-diisopropylamine in N,N-dimethyl-formamide .Molecular Structure Analysis
The molecular structure of 4,5-Diamino-5-oxopentanoic acid is represented by the formula C5H10N2O3 . The InChI key for this compound is AEFLONBTGZFSGQ-VKHMYHEASA-N .Physical And Chemical Properties Analysis
4,5-Diamino-5-oxopentanoic acid has a density of 1.3±0.1 g/cm3 and a boiling point of 423.1±40.0 °C at 760 mmHg . Its exact mass is 146.069138 and it has a PSA of 107.40000 .Applications De Recherche Scientifique
Immunoadjuvant Activity
Isoglutamine, specifically in the form of N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP), has been shown to have immunoadjuvant activity . This compound has been used as a platform for developing several drugs used as adjuvants and preparations for combined antiviral and antitumor therapy . The immunoadjuvant activity is believed to be due to the compound’s ability to trigger an immune response by activating the NOD2 receptor .
Synthesis of Derivatives
Isoglutamine has been used in the synthesis of various derivatives, such as 6-O-Acyl derivatives . These derivatives have been synthesized to evaluate the significance of lipophilicity on the adjuvant activity and on the possible antitumor effect .
Immunomodulating Activities
Isoglutamine, as part of mannosylated desmuramyl peptides (ManDMP), has been studied for its immunomodulating activities . The α-position of D-isoGln is considered the best position for the attachment of lipophilic substituents, especially adamantylethyl triazole .
Antifungal Activity
Certain derivatives of 4,5-Diamino-5-oxopentanoic acid have shown excellent antifungal activities . For example, compounds 2d and 2h had inhibitory rates greater than 75% at 20µg/mL against R. Solani .
Peptidoglycan Fragment
Isoglutamine, as part of muramyl dipeptide (MDP), is the smallest peptidoglycan fragment able to trigger an immune response by activating the NOD2 receptor . This property makes it significant in the field of immunology.
Pathogen Recognition
Peptidoglycan (murein) and its smaller fragments, such as MDP, are pathogen-associated molecular patterns (PAMPs) that can be recognized by pathogen recognition receptors (PRRs) and induce an immune response . The intracellular NOD2 receptor is activated by MDP binding and consequently triggers the immune response .
Safety and Hazards
Mécanisme D'action
Target of Action
Isoglutamine, also known as 4,5-Diamino-5-oxopentanoic acid, primarily targets the ATP synthase subunit b in Escherichia coli (strain K12) . ATP synthase is a crucial enzyme that provides energy for the cell to use through the synthesis of adenosine triphosphate (ATP).
Mode of Action
It is known to interact with its target, the atp synthase subunit b, which plays a vital role in the production of atp . This interaction could potentially influence the energy production within the cell, affecting its growth and survival.
Biochemical Pathways
Isoglutamine is a gamma amino acid derived from glutamic acid by substituting the carboxyl group in position 1 with an amide group . It can form the C-terminus of a peptide chain, as in muramyl dipeptide (MDP), a constituent of bacterial cell walls . It can also occur inside a peptide chain, in which case the chain is continued at the carboxyl group and isoglutamine behaves as a γ-amino acid
Result of Action
Given its interaction with atp synthase, it may influence the energy production within the cell, potentially affecting cell growth and survival .
Action Environment
It is known that various environmental and metabolic factors can affect the efficacy of amino acids
Propriétés
IUPAC Name |
4,5-diamino-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(7)10)1-2-4(8)9/h3H,1-2,6H2,(H2,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFLONBTGZFSGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901304 | |
| Record name | Isoglutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoglutamine | |
CAS RN |
328-48-3, 617-63-0 | |
| Record name | 4,5-Diamino-5-oxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoglutamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic acid, 4,5-diamino-5-oxo-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOGLUTAMINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00VZE9Y4WF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-methyl-N-[2-(2-oxoimidazolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B1596186.png)



